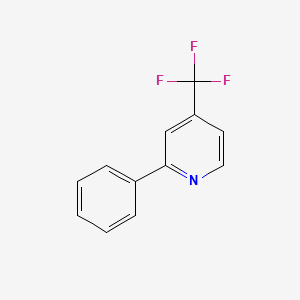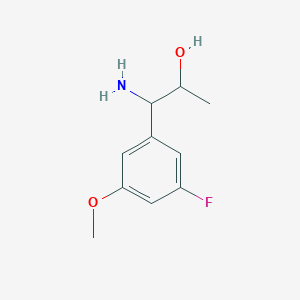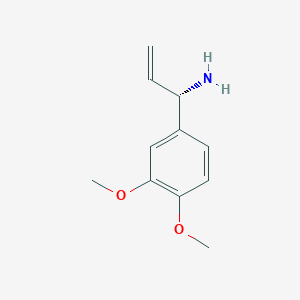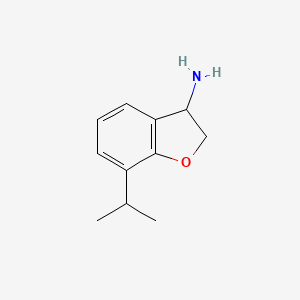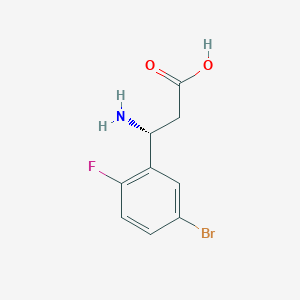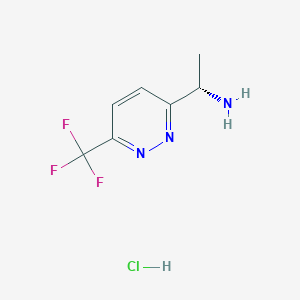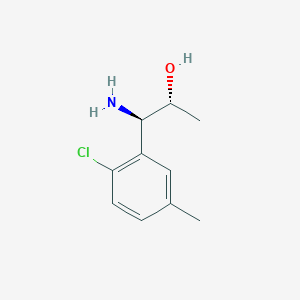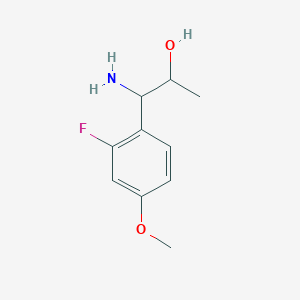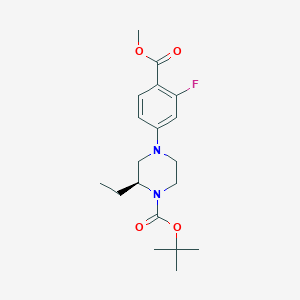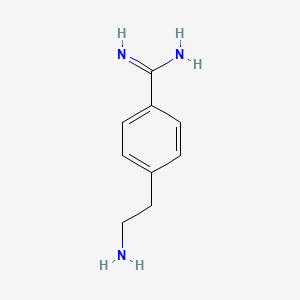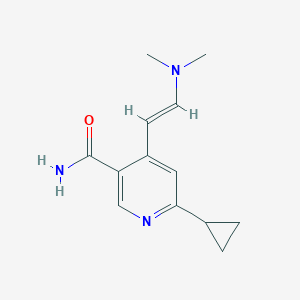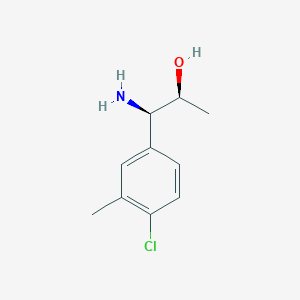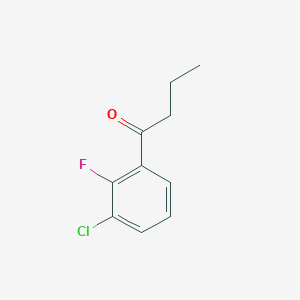
1-(3-Chloro-2-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . This compound is characterized by the presence of a butanone backbone substituted with a 3-chloro-2-fluorophenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-2-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)butan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)butan-1-one
- 1-(3-Chloro-2-methylphenyl)butan-1-one
- 1-(3-Bromo-2-fluorophenyl)butan-1-one
Comparison: 1-(3-Chloro-2-fluorophenyl)butan-1-one is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement influences its reactivity and biological activity compared to other similar compounds. For instance, the presence of both chloro and fluoro groups can enhance its electrophilic nature, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C10H10ClFO |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6H,2,4H2,1H3 |
InChI Key |
YQLGAUOHBONDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)
